(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide
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Overview
Description
SR120819A is an orally-active and selective neuropeptide Y Y1 receptor antagonist.
Scientific Research Applications
Stereochemistry of Phenylpiracetam and its Methyl Derivative Improvement of the Pharmacological Profile
Pyrrolidin-2-one pharmacophore derivatives, like (2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide, are known for their CNS activity, enhancing memory processes and cognitive functions. The review by Veinberg et al. (2015) emphasized the relationship between stereocenters’ configuration and the biological properties of the enantiomers, highlighting the pharmacological superiority of specific stereoisomers (Veinberg et al., 2015).
Amyloid Imaging in Alzheimer's Disease
Amyloid Imaging in Alzheimer's Disease The progress in developing amyloid imaging ligands was reviewed by Nordberg (2007). The ligands are used to measure amyloid in vivo in the brains of Alzheimer's disease patients. The study indicates that PET amyloid imaging, which utilizes compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, is a breakthrough in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain, facilitating early detection of Alzheimer's disease (Nordberg, 2007).
Chemical Inhibitors of Cytochrome P450 Isoforms
Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes A Re-evaluation of P450 Isoform Selectivity
Khojasteh et al. (2011) reviewed the potency and selectivity of chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms. The study provides insights into the metabolism-based drug–drug interactions that can occur with multiple drugs, highlighting the importance of assessing the contribution of various CYP isoforms to the total metabolism. The selectivity of inhibitors plays a critical role in deciphering the involvement of specific CYP isoforms (Khojasteh et al., 2011).
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic Non-Enzymatic Kinetic Resolution Pellissier (2011) focused on the resolution of racemates, which is a crucial industrial approach to the synthesis of chiral compounds. The review discusses the advances made in catalytic non-enzymatic kinetic resolutions, highlighting the development of chiral catalysts for asymmetric reactions and providing insights into the preparation of enantiopure compounds in high enantioselectivity and yield (Pellissier, 2011).
properties
Product Name |
(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide |
---|---|
Molecular Formula |
C43H54N6O4S |
Molecular Weight |
751.0 |
IUPAC Name |
(R)-N-((R)-3-(4-((Z)-N'-(((1s,4S)-4-((dimethylamino)methyl)cyclohexyl)methyl)carbamimidoyl)phenyl)-1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)-2-(naphthalene-2-sulfonamido)-3-phenylpropanamide |
InChI |
InChI=1S/C43H54N6O4S/c1-48(2)30-34-16-14-33(15-17-34)29-45-41(44)36-20-18-32(19-21-36)27-40(43(51)49-24-8-9-25-49)46-42(50)39(26-31-10-4-3-5-11-31)47-54(52,53)38-23-22-35-12-6-7-13-37(35)28-38/h3-7,10-13,18-23,28,33-34,39-40,47H,8-9,14-17,24-27,29-30H2,1-2H3,(H2,44,45)(H,46,50)/t33-,34+,39-,40-/m1/s1 |
InChI Key |
GKKPXBHNFVDHAQ-GWOGJWAKSA-N |
SMILES |
O=C(N[C@H](CC1=CC=C(/C(N)=N/C[C@H]2CC[C@@H](CN(C)C)CC2)C=C1)C(N3CCCC3)=O)[C@H](NS(=O)(C4=CC=C5C=CC=CC5=C4)=O)CC6=CC=CC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SR120819A; SR 120819A; SR-120819A. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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